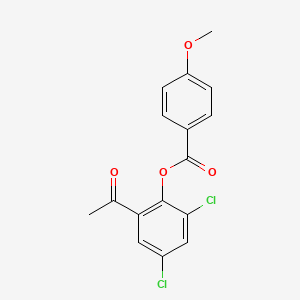
Tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate is a chemical compound with the molecular formula C19H19NO8 It is a derivative of pyridine, characterized by the presence of four carboxylate groups and a phenyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate typically involves the cycloaddition of alkynes and nitriles. One common method is the iron-cobalt-catalyzed heterotrimerization of alkynes and nitriles. The reaction is carried out in a solvent such as toluene, under an inert atmosphere, and at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions: Tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Pyridine derivatives with additional functional groups.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted pyridine and phenyl derivatives.
Applications De Recherche Scientifique
Tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of Tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Tetramethyl 2,3,5,6-pyrazinetetracarboxylate: Similar in structure but with a pyrazine ring instead of a pyridine ring.
Tetramethyl 1,6-dihydro-1-methyl-6-phenylpyridine-2,3,4,5-tetracarboxylate: A reduced form of the compound with a dihydropyridine ring.
Uniqueness: Tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate is unique due to the presence of four carboxylate groups and a phenyl group on the pyridine ring, which imparts distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
4626-45-3 |
|---|---|
Formule moléculaire |
C19H17NO8 |
Poids moléculaire |
387.3 g/mol |
Nom IUPAC |
tetramethyl 6-phenylpyridine-2,3,4,5-tetracarboxylate |
InChI |
InChI=1S/C19H17NO8/c1-25-16(21)11-12(17(22)26-2)14(10-8-6-5-7-9-10)20-15(19(24)28-4)13(11)18(23)27-3/h5-9H,1-4H3 |
Clé InChI |
XDGPJDYTQYYJHM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=NC(=C1C(=O)OC)C(=O)OC)C2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14135824.png)
![N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine](/img/structure/B14135828.png)
![3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole](/img/structure/B14135838.png)

![N'-(4-Fluorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14135854.png)

![3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B14135858.png)

![N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine](/img/structure/B14135864.png)
